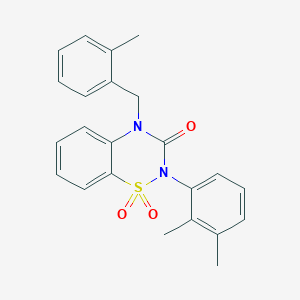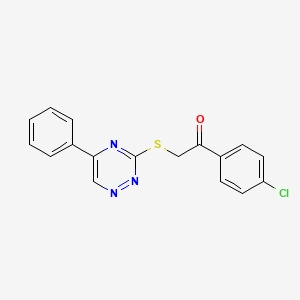![molecular formula C23H21FN4O4 B2809821 3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-78-0](/img/structure/B2809821.png)
3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrrolo[3,2-d]pyrimidine derivatives are synthesized for their potential as biological agents. For example, related compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, antitubercular, antibacterial, antiproliferative, and antiviral activities. These studies typically involve the design and synthesis of novel compounds, followed by evaluation of their biological activities in various assays.
- Anti-inflammatory and Analgesic Agents : Compounds derived from pyrrolo[3,2-d]pyrimidines have been studied for their anti-inflammatory and analgesic properties, showing significant activity in models used to assess these effects (Abu‐Hashem et al., 2020).
- Antitubercular and Antibacterial Activities : Certain derivatives have shown potent antitubercular activity and significant antibacterial effects against various strains, highlighting their potential in treating infectious diseases (Bodige et al., 2019).
- Antiviral Evaluation : Some pyrrolo[3,2-d]pyrimidine nucleoside analogs related to sangivamycin and toyocamycin were prepared and tested for their biological activity, indicating their potential use as antiviral agents (Swayze et al., 1992).
Antiproliferative and Cytotoxic Activities
- Cytotoxicity against Cancer Cell Lines : The synthesis and characterization of new derivatives have been conducted with a focus on evaluating their cytotoxic activity against various cancer cell lines, providing insights into their potential as cancer therapeutic agents (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target enzymes involved in one-carbon metabolism, such as5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . These enzymes play crucial roles in the de novo biosynthesis of purine nucleotides .
Mode of Action
The compound likely interacts with its targets by inhibiting their activity, thereby disrupting the normal function of the enzymes . This inhibition could lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis .
Biochemical Pathways
The compound affects the one-carbon metabolism pathway , which is essential for the de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine . By inhibiting key enzymes in this pathway, the compound disrupts the normal biosynthesis of nucleotides, potentially leading to a halt in DNA and RNA synthesis .
Pharmacokinetics
Similar compounds are known to be selectively transported into cells via thefolate receptors (FRs) . This suggests that the compound may have good bioavailability and can effectively reach its target sites.
Result of Action
The inhibition of the one-carbon metabolism pathway can lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis . This could potentially lead to a halt in cell proliferation, making the compound a potential anticancer agent .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-27-13-17(21(29)25-12-11-14-5-3-4-6-18(14)32-2)19-20(27)22(30)28(23(31)26-19)16-9-7-15(24)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVOXWPNUXFELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-N-(2-fluorophenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2809739.png)
![5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carbonyl]-1,2,5-dithiazepane](/img/structure/B2809740.png)
![N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2809743.png)





![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)
